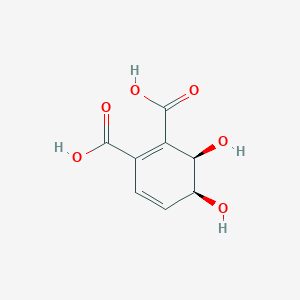
Phthalate 3,4-cis-dihydrodiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalate 3,4-cis-dihydrodiol is a 3-hydroxy carboxylic acid.
Applications De Recherche Scientifique
Biodegradation and Environmental Applications
Phthalate 3,4-cis-dihydrodiol plays a significant role in the biodegradation of phthalate esters. Microbial communities have been identified that can metabolize phthalates into less harmful compounds. For instance:
- Microbial Metabolism : Studies have shown that certain bacteria can utilize phthalate derivatives as carbon sources. For example, strains such as Gordonia and Rhodococcus have been isolated for their ability to degrade various phthalate esters through specific catabolic pathways . The metabolic pathways often involve the conversion of phthalates into simpler compounds like protocatechuate via dioxygenases and dehydrogenases .
Case Study: Marine Bacterial Isolates
A study focused on marine bacterial isolates demonstrated the capability of these microorganisms to degrade plasticizers, including phthalates. The isolates were subjected to proteogenomic analyses to identify enzymes involved in the degradation pathways . This research highlights the potential for using microbial strains in bioremediation efforts to mitigate pollution caused by plasticizers.
Synthetic Applications
This compound is also significant in synthetic organic chemistry. It serves as an intermediate in the synthesis of various compounds due to its functional hydroxyl groups. Its structure allows for further chemical modifications that can lead to the development of new materials or pharmaceuticals.
Toxicological Studies
Despite its applications, it is essential to consider the toxicological implications of phthalates. Phthalate esters are known endocrine disruptors, which raises concerns regarding their environmental persistence and biological effects on wildlife and humans . Research continues to investigate safer alternatives and degradation methods to minimize these risks.
Comparative Table of Phthalate Degradation Pathways
Propriétés
Formule moléculaire |
C8H8O6 |
|---|---|
Poids moléculaire |
200.14 g/mol |
Nom IUPAC |
(5S,6R)-5,6-dihydroxycyclohexa-1,3-diene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H8O6/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,4,6,9-10H,(H,11,12)(H,13,14)/t4-,6-/m0/s1 |
Clé InChI |
SBNAJYFFJXNDIG-NJGYIYPDSA-N |
SMILES isomérique |
C1=CC(=C([C@H]([C@H]1O)O)C(=O)O)C(=O)O |
SMILES canonique |
C1=CC(=C(C(C1O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















